molecular formula C19H19N3OS B2551587 2-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 391228-16-3

2-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2551587
CAS No.: 391228-16-3
M. Wt: 337.44
InChI Key: IXPBAMCXSBWOQV-UHFFFAOYSA-N
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Description

2-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic small molecule based on a 1,3,4-thiadiazole core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research. Compounds within this chemical class have been investigated as potent and selective inhibitors of various biologically relevant enzymes. Notably, closely related 1,3,4-thiadiazole derivatives have been identified as effective selective inhibitors of carbonic anhydrase II (CA II) , with demonstrated neuroprotective effects in cellular models, suggesting a promising research avenue for neurological conditions . Furthermore, structural analogs, such as 3-phenyl-N-((1,3,4)thiadiazol-2-yl)acrylamide derivatives, have been reported to function as modulators of estrogen-related receptors (ERRα) , positioning them as candidates for research in oncology, metabolic diseases, and rheumatoid arthritis . The mechanism of action for this compound family is often linked to high-affinity binding at enzyme active sites or nuclear receptors, as supported by molecular docking and crystal structure analyses of similar thiadiazole-containing molecules . This acetamide derivative is supplied exclusively for laboratory research applications. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-12-9-13(2)17(14(3)10-12)18-21-22-19(24-18)20-16(23)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPBAMCXSBWOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of this compound

The synthesis typically involves the reaction of 2,4,6-trimethylphenyl hydrazine with various acylating agents to form the desired thiadiazole structure. The synthetic route may include:

  • Formation of Thiadiazole Ring :
    • Reacting thiosemicarbazide with appropriate aromatic aldehydes.
    • Cyclization to form the 1,3,4-thiadiazole core.
  • Acetamide Modification :
    • Introduction of the acetamide group via acylation reactions.

Antimicrobial Activity

Numerous studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds derived from 1,3,4-thiadiazole have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and fungal pathogens like Aspergillus niger .
  • Activity Assessment : Research indicates that certain derivatives can inhibit bacterial growth at concentrations as low as 100 µg/mL .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is particularly noteworthy:

  • Cell Line Studies : The compound has been evaluated against several cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). The results indicate a significant reduction in cell viability with IC50 values often below 10 µM .
  • Mechanism of Action : Studies suggest that these compounds induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways (e.g., upregulating Bax and downregulating Bcl-2) . Additionally, they inhibit pathways like VEGFR-2 signaling crucial for tumor growth and angiogenesis .

Anti-inflammatory Activity

Thiadiazole derivatives have also been investigated for their anti-inflammatory effects:

  • In Vivo Models : Certain compounds have shown promising results in reducing inflammation in animal models. They were tested using carrageenan-induced paw edema assays where significant reductions in swelling were observed .

Case Studies

StudyCompound TestedBiological ActivityResults
Various thiadiazolesAntimicrobialEffective against E. coli and S. aureus
9e (a derivative)AnticancerInduced apoptosis in A431 cells
Thiadiazole derivativesAnticancerIC50 = 0.28 µg/mL against MCF-7

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit substantial antibacterial and antifungal activities. For instance:

  • Antibacterial Efficacy : A study evaluated various thiadiazole derivatives against strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives showed minimum inhibitory concentrations (MIC) comparable to or lower than standard antibiotics like streptomycin .
  • Fungal Resistance : Compounds with the thiadiazole structure have been shown to possess antifungal activity against strains like Aspergillus niger and Candida albicans, indicating potential therapeutic applications in treating fungal infections .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies : In vitro studies have demonstrated that 2-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide exhibits significant cytotoxicity against human cancer cell lines such as PC3 (prostate cancer) and HT-29 (colon cancer). The MTT assay results indicated a dose-dependent reduction in cell viability .
  • Mechanism of Action : The mechanism underlying its anticancer activity is believed to involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate the exact pathways involved .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects:

  • Inhibition of Inflammatory Mediators : Preliminary studies suggest that derivatives of thiadiazole can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory processes .
  • Potential Applications : These findings open avenues for developing thiadiazole-based drugs targeting inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Case Study 1: Antibacterial Efficacy

A recent investigation assessed the antibacterial activity of several thiadiazole derivatives against multidrug-resistant pathogens. The compound exhibited significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid.

Case Study 2: Cytotoxic Effects

In a comparative study evaluating the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Comparison with Similar Compounds

Anticancer Activity

  • Target Compound: Limited direct data are available, but structurally similar analogs like UPGL00004 (a BPTES derivative with a rigid thiadiazole core) inhibit glutaminase (GLS) via allosteric binding, showing potent anticancer activity in triple-negative breast cancer models .
  • Trifluoromethyl Derivative : 2-Phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide induces apoptosis via caspase-3/7 activation, with IC₅₀ values of 8–12 μM against HeLa and MCF-7 cell lines .
  • UPGL00004 : Exhibits superior GLS inhibition (Ki = 12 nM) compared to BPTES (Ki = 450 nM) due to its rigidified structure, though in vivo efficacy requires combination therapies .

Enzyme Inhibition

  • Acetazolamide : A carbonic anhydrase inhibitor (Ki = 12 nM) used for glaucoma and diuresis. Its sulfamoyl group directly coordinates the enzyme’s zinc ion, a mechanism distinct from the target compound’s presumed allosteric effects .
  • Thiadiazole Thioglycosides : Derivatives with arylthio groups (e.g., 5e–5j) show moderate antimicrobial activity but lack the specificity of acetazolamide or UPGL00004 .

Preparation Methods

Synthesis of the Thiadiazole Core

Formation of 5-(2,4,6-Trimethylphenyl)-1,3,4-Thiadiazol-2-Amine

The thiadiazole ring is constructed via cyclization of a thiosemicarbazide intermediate. A representative procedure involves:

  • Condensation : Reacting 2,4,6-trimethylbenzaldehyde with thiosemicarbazide in ethanol under reflux to form the corresponding thiosemicarbazone.
  • Oxidative Cyclization : Treating the thiosemicarbazone with iodine or bromine in acetic acid to induce cyclization, yielding 5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine.

Key Parameters :

  • Solvent: Ethanol or acetic acid
  • Oxidizing Agent: I₂ (0.5 equiv) or Br₂ (1.0 equiv)
  • Temperature: 80–100°C
  • Yield: 65–75%

Acetamide Functionalization

Amidation of 2-Phenylacetic Acid

The acetamide group is introduced via coupling the thiadiazol-2-amine with 2-phenylacetic acid. Two principal methods are employed:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in acetonitrile:

  • Activation : Stir 2-phenylacetic acid (1.2 equiv) with EDCI (1.5 equiv) and HOBt (1.5 equiv) at 0–5°C for 30 minutes.
  • Coupling : Add 5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine (1.0 equiv) and react at 25°C for 16–24 hours.
  • Workup : Quench with ice water, filter, and purify via column chromatography (ethyl acetate/petroleum ether).

Optimized Conditions :

  • Solvent: Acetonitrile
  • Catalyst: EDCI/HOBt (1:1 molar ratio)
  • Temperature: 25°C
  • Yield: 70–80%
Chloroacetyl Chloride Route

An alternative approach uses chloroacetyl chloride for in situ activation:

  • Reaction : Treat 2-phenylacetic acid (1.0 equiv) with chloroacetyl chloride (1.2 equiv) and triethylamine (2.0 equiv) in tetrahydrofuran (THF) at 0°C.
  • Amine Addition : Add the thiadiazol-2-amine (1.0 equiv) and reflux for 3 hours.
  • Isolation : Concentrate under vacuum, wash with diethyl ether, and recrystallize.

Yield : 60–70%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Catalyst Solvent Temperature Yield Purity
EDCI/HOBt EDCI, HOBt Acetonitrile 25°C 75–80% >95%
Chloroacetyl Chloride Triethylamine THF Reflux 60–70% 85–90%

The EDCI/HOBt method offers superior yield and purity due to milder conditions and reduced side reactions. In contrast, the chloroacetyl chloride route, while cost-effective, risks over-acylation and requires rigorous purification.

Reaction Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : Acetonitrile and dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates.
  • Ether Solvents : THF and diethyl ether are less effective, yielding slower kinetics and lower conversions.

Temperature Control

  • Room Temperature (25°C) : Ideal for EDCI/HOBt-mediated reactions to prevent epimerization.
  • Reflux Conditions (60–80°C) : Necessary for chloroacetyl chloride activation but may degrade heat-sensitive substrates.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): Key peaks include δ 5.37 (s, 2H, CH₂), 7.52–8.11 (m, 9H, aromatic H), and 13.07 (s, 1H, NH).
  • IR : N-H stretch at 3280 cm⁻¹, C=O at 1665 cm⁻¹, and C-S at 680 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 337.4 [M+H]⁺.

Purity Assessment

  • HPLC : >95% purity using a C18 column (acetonitrile/water gradient).
  • Melting Point : 238–239°C (uncorrected).

Applications and Derivatives

While the primary focus is synthesis, derivatives of this compound exhibit:

  • Antimicrobial Activity : Modifications at the phenyl or thiadiazole groups enhance efficacy against Gram-positive bacteria.
  • Anticancer Potential : Analogues with electron-withdrawing substituents show moderate activity against prostate cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1,3,4-thiadiazole-containing acetamides, and how can these be adapted for the target compound?

  • Methodological Answer : The synthesis typically involves condensation of substituted aldehydes with thiosemicarbazides, followed by cyclization. For example, describes a two-step process: (1) refluxing 4-fluorobenzaldehyde with thiosemicarbazide in ethanol and acetic acid to form a thiosemicarbazone intermediate, and (2) heating the intermediate with acetic anhydride to cyclize into the thiadiazole ring. For the target compound, substitute 2,4,6-trimethylbenzaldehyde and phenylacetic acid derivatives. Key steps include monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) and optimizing crystallization conditions (e.g., aqueous alcohol, 80% v/v) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of techniques:

  • TLC for reaction monitoring (solvent system: hexane:ethyl acetate as in ).
  • Melting point analysis (expected range: 490–500 K based on analogs in ).
  • Spectroscopy : FT-IR for amide C=O (~1650–1700 cm⁻¹) and thiadiazole C=N (~1600 cm⁻¹), and ¹H NMR for aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intramolecular interactions (e.g., S···O contacts <3.0 Å) and dihedral angles between aromatic rings (e.g., 86.82° in ). Hydrogen-bonding networks (N–H···O and C–H···O) stabilize crystal packing, forming R₁²(6) and R₂²(8) motifs. Use software like Mercury to analyze packing diagrams and PLATON to validate geometric parameters .

Q. What strategies mitigate contradictions in pharmacological activity data for thiadiazole derivatives?

  • Methodological Answer : Address variability by:

  • Standardizing assay conditions : Use consistent cell lines (e.g., MCF-7 for antiproliferative studies) and control compounds.
  • SAR analysis : Modify substituents (e.g., 2,4,6-trimethylphenyl vs. 4-fluorophenyl in ) to correlate electronic effects (e.g., electron-withdrawing groups) with activity.
  • Docking studies : Model interactions with biological targets (e.g., EGFR kinase) using AutoDock Vina to prioritize derivatives for synthesis .

Q. How can computational methods predict solubility and bioavailability?

  • Methodological Answer :

  • LogP calculation : Use ChemDraw or MarvinSketch to estimate lipophilicity (predicted LogP ~3.5 for the target compound).
  • Solubility prediction : Apply the General Solubility Equation (GSE) with melting point data (e.g., 490 K from ) and Hansen solubility parameters.
  • ADMET profiling : Tools like SwissADME assess permeability (e.g., blood-brain barrier penetration) and cytochrome P450 interactions .

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